molecular formula C12H13N3O3 B2906934 Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate CAS No. 1147447-18-4

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate

Cat. No.: B2906934
CAS No.: 1147447-18-4
M. Wt: 247.254
InChI Key: HEUYZQSROCBFRK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (CAS 1147447-18-4) is a synthetic organic compound with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol. This compound is supplied as a high-purity material, typically at 95% or higher, and should be stored at 2-8°C to ensure stability . As a versatile chemical building block, this compound features both urethane and cyano functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules. While specific biological data for this exact compound is limited in the public domain, its molecular architecture suggests potential for investigating a range of pharmacological activities. Research on structurally related compounds, such as ethyl 2-substituted-aminothiazole-4-carboxylate analogs, has demonstrated significant antitumor properties in screening assays, highlighting the therapeutic potential of this chemical class . Similarly, studies on ethyl 2-(3-methoxybenzyl) acrylate-substituted pyrazolones have shown notable antifungal and antibacterial activities, attributed to enhanced lipid solubility improving pharmacological effects . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel bioactive molecules. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(3-cyanophenyl)carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-4-9(6-10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUYZQSROCBFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 3-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s functional groups allow it to participate in various biochemical pathways, influencing protein function and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Substituted Carbamoyl Acetates

Key analogs include ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (CEE2) and ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (CEE4), which differ in the position of the chlorine substituent on the phenyl ring. These compounds were complexed with β-cyclodextrin (β-CD) to enhance solubility and antibacterial efficacy.

Key Findings:
Compound Substituent Position Antibacterial Activity (vs. S. aureus) Solubility in β-CD Complex
CEE2 (2-chloro) ortho High activity (MIC: 4 µg/mL) Improved via inclusion
CEE4 (4-chloro) para Low/no activity (MIC: >64 µg/mL) Limited improvement
  • Structural Impact : The ortho-chloro substituent in CEE2 enhances steric interactions with bacterial targets, while the para-chloro in CEE4 reduces activity due to electronic effects .
  • Characterization : Both compounds were analyzed via SEM, FTIR, and XRD, confirming successful β-CD complexation .

Cyano-Substituted Phenyl Acetates

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate shares structural similarities with ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) and ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2). These analogs lack the urea linkage but retain the cyano-phenyl-acetate backbone, influencing hydrophobicity and reactivity.

Key Properties:
Compound Substituent Position Molecular Weight (g/mol) LogP (Predicted)
Ethyl 2-(3-cyanophenyl)acetate meta 189.21 ~1.8
Ethyl 2-(4-cyanophenyl)acetate para 189.21 ~1.8
Target compound meta (with urea) 247.26 ~0.5 (estimated)

Fluoro-Substituted and Heterocyclic Analogs

Compounds like ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 735335-61-2) incorporate fluorophenyl and thiazolidinone moieties.

Comparison Highlights:
  • Fluorine vs. Cyano: Fluorine’s electronegativity enhances bioavailability, while the cyano group’s strong electron-withdrawing nature may improve binding specificity.
  • Heterocyclic Additions: Thiazolidinone rings (as in ) introduce conformational rigidity, which can optimize target engagement but reduce synthetic accessibility .

Data Table: Key Analogs and Properties

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Feature/Activity Reference
This compound 3-cyanophenyl, urea C₁₂H₁₃N₃O₃ 247.26 Commercial intermediate
Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (CEE2) 2-chlorophenyl C₁₇H₁₅ClN₂O₄ 346.76 High antibacterial activity
Ethyl 2-(3-cyanophenyl)acetate 3-cyanophenyl C₁₁H₁₁NO₂ 189.21 High hydrophobicity
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 3-fluorophenyl, thiazolidinone C₁₅H₁₄FN₃O₃S 339.36 Kinase inhibition potential

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s antibacterial or enzymatic activity remains unstudied in the provided evidence. Testing against Gram-positive/-negative pathogens is warranted.
  • Formulation Strategies : β-CD complexation, as demonstrated for chloro-substituted analogs, could enhance the target compound’s solubility and bioavailability .
  • Synthetic Optimization: Fluorine or heterocyclic incorporation (e.g., thiazolidinone) may improve target specificity but requires further synthetic exploration.

Biological Activity

Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a compound with significant potential in pharmacology, has been investigated for its biological activities, particularly its antiviral properties and interactions with various biological targets. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

This compound is characterized by its molecular formula C12H13N3O3C_{12}H_{13}N_3O_3 and a molecular weight of 247.25 g/mol. The compound is synthesized through various chemical reactions, including:

  • Oxidation : Producing carboxylic acids or ketones.
  • Reduction : Leading to alcohols or amines.
  • Substitution : Resulting in various substituted derivatives depending on the nucleophile used.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against HIV-1. Research indicates that derivatives of this compound exhibit significant biological effects due to their structural features, which suggest possible interactions with viral targets. For instance, one study reported an EC50 (the concentration required to inhibit viral replication by 50%) of 3.98 μM for a related compound against HIV-1, showcasing its potential therapeutic index .

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors in biological systems. It can modulate the activity of these targets, influencing various biochemical pathways, including signal transduction and metabolic regulation . The active hydrogen on C-2 allows participation in condensation and substitution reactions, further enhancing its utility in drug design.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameMolecular FormulaEC50 (μM)Unique Features
This compoundC12H13N3O33.98Potential anti-HIV activity
Ethyl 2-(2-cyanophenyl)acetateC12H11N2O2Not reportedDifferent cyanophenyl substitution
Methyl 2-(4-cyanophenyl)-2-methylpropanoateC13H15N2O2Not reportedMethyl substitution at the ester position
Ethyl 3-(4-cyanophenyl)-3-oxopropanoateC13H13N2O3Not reportedOxo group at the propanoate position

This table illustrates how this compound stands out due to its specific substitution pattern and documented antiviral efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Screening : In a study focused on antiviral agents, derivatives of this compound were screened for their efficacy against HIV-1. Results indicated promising antiviral activity with low cytotoxicity profiles, suggesting potential for further development into therapeutic agents .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions. Its biochemical properties allow it to serve as a valuable tool in understanding complex biological systems .
  • Mechanistic Insights : Research has delved into the mechanistic pathways influenced by this compound, indicating that it may affect gene expression and metabolic pathways through its interactions with cellular receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, and how can reaction progress be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamoylation of ethyl glycinate with 3-cyanophenyl isocyanate. Key steps include:

  • Step 1 : React ethyl glycinate with 3-cyanophenyl isocyanate in anhydrous THF at 0–5°C under nitrogen .
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) to confirm consumption of starting materials .
  • Optimization : Maintain pH 7–8 using triethylamine to prevent side reactions. Yields >85% are achievable with stoichiometric control and inert conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify carbamoyl and ester functionalities (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ester CH2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 264.1 .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as:

  • Intermediate : For synthesizing imidazo[4,5-b]pyridine derivatives via cyclization reactions (e.g., with 2-aminopyridines under acidic conditions) .
  • Proteomics Reagent : Functionalization of peptides through its carbamoyl group to study enzyme-substrate interactions .
  • SAR Studies : Modifying the cyanophenyl or ester moiety to explore bioactivity trends .

Advanced Research Questions

Q. How can substituent effects (e.g., 3-cyanophenyl vs. 4-cyanophenyl) impact bioactivity, and how should conflicting data be resolved?

  • Methodological Answer :

  • Synthetic Comparison : Synthesize both isomers and compare their inhibitory potency against target enzymes (e.g., kinase assays). For example, 3-cyanophenyl derivatives may show 10–20% higher activity due to steric and electronic differences .
  • Data Contradiction : If bioactivity results conflict (e.g., in cytotoxicity assays), validate via X-ray crystallography to confirm binding modes or use computational docking (AutoDock Vina) to assess binding affinity differences .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) can be minimized by storing at -20°C under argon .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Workflow :

Retrieve target protein structure (PDB ID).

Prepare ligand (compound) using Open Babel for charge assignment.

Perform molecular docking (e.g., Schrödinger Glide) to identify binding poses .

  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. What methods validate the compound’s role in multi-step syntheses of complex molecules?

  • Methodological Answer :

  • Tracer Studies : Use 13^{13}C-labeled ethyl glycinate to track incorporation into final products via 13^13C NMR .
  • Stepwise Analysis : Isolate intermediates (e.g., via column chromatography) and characterize each step with FTIR (e.g., loss of isocyanate peak at ~2250 cm1^{-1}) .

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